1-(Naphth-1-yl)piperazine dihydrochloride 1-(Naphth-1-yl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1188264-04-1
VCID: VC3039585
InChI: InChI=1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H
SMILES: C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl
Molecular Formula: C14H18Cl2N2
Molecular Weight: 285.2 g/mol

1-(Naphth-1-yl)piperazine dihydrochloride

CAS No.: 1188264-04-1

Cat. No.: VC3039585

Molecular Formula: C14H18Cl2N2

Molecular Weight: 285.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Naphth-1-yl)piperazine dihydrochloride - 1188264-04-1

Specification

CAS No. 1188264-04-1
Molecular Formula C14H18Cl2N2
Molecular Weight 285.2 g/mol
IUPAC Name 1-naphthalen-1-ylpiperazine;dihydrochloride
Standard InChI InChI=1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H
Standard InChI Key ZGMNVJGEEHEXIQ-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl
Canonical SMILES C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl

Introduction

Chemical Identity and Physical Properties

1-(Naphth-1-yl)piperazine dihydrochloride is a synthetic organic compound belonging to the class of piperazine derivatives. Its basic structure consists of a naphthalene ring linked to a piperazine moiety, with the nitrogen atoms of the piperazine ring protonated to form a dihydrochloride salt. This salt formation enhances the compound's stability and solubility in aqueous solutions compared to its free base form.

Basic Identification Parameters

The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number and its molecular characteristics. These parameters are essential for unambiguous identification in chemical databases and literature.

Table 1: Chemical Identity Parameters

ParameterValueReference
Chemical Name1-(Naphth-1-yl)piperazine dihydrochloride
Synonyms1-(Piperazin-1-yl)naphthalene dihydrochloride
CAS Number1188264-04-1
Molecular FormulaC14H18Cl2N2 / C14H16N2·2ClH
Molecular Weight285.2 g/mol

Physical Characteristics

The physical properties of 1-(Naphth-1-yl)piperazine dihydrochloride are important for its handling, storage, and utilization in research and development processes.

Table 2: Physical Properties

PropertyValueReference
Physical AppearanceFaint purple to faint brown powder
Melting Point205-209°C / >260°C
Storage ConditionsRoom temperature, under Argon
Hazard ClassificationIrritant, Hygroscopic
Purity (Commercial)97%

The discrepancy in reported melting points between different sources (205-209°C vs. >260°C) may be due to variations in measurement techniques, sample purity, or crystalline form differences .

Structural Characteristics

Molecular Structure

The molecular structure of 1-(Naphth-1-yl)piperazine dihydrochloride consists of a naphthalene ring system (C10H7-) connected to a piperazine ring (C4H10N2) via a carbon-nitrogen bond between the 1-position of the naphthalene and one of the nitrogen atoms of the piperazine. The piperazine moiety exists in its diprotonated form, with both nitrogen atoms carrying a positive charge, balanced by two chloride counterions.

Structural Features

The structural arrangement of 1-(Naphth-1-yl)piperazine dihydrochloride confers specific characteristics that influence its chemical reactivity and biological activity:

  • The naphthalene component provides a planar, aromatic system that can participate in π-π stacking interactions with biological targets.

  • The piperazine ring introduces basic nitrogen atoms capable of forming hydrogen bonds and salt bridges.

  • The dihydrochloride salt formation enhances water solubility compared to the free base, which is advantageous for biological testing and pharmaceutical formulations.

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of 1-(Naphth-1-yl)piperazine dihydrochloride typically involves the reaction between naphthalene derivatives and piperazine under controlled conditions. The reaction parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Table 3: Common Synthesis Parameters

ParameterTypical ConditionsComments
SolventsEthanol, DichloromethaneFacilitates reaction while minimizing side products
TemperatureVariableMust be controlled to optimize yield
CatalystsVariousMay be employed to enhance reaction efficiency
PurificationRecrystallizationOften used to obtain high purity product

Chemical Reactivity

1-(Naphth-1-yl)piperazine dihydrochloride can undergo various chemical transformations characteristic of piperazine derivatives. The reactivity of the compound is governed by:

  • The nucleophilic character of the non-substituted nitrogen in the piperazine ring

  • The electrophilic potential of the naphthalene system

  • The influence of the salt form on solubility and reactivity profiles

These chemical characteristics make the compound valuable as a building block for the synthesis of more complex molecules with potential pharmacological activity .

Biological Activity and Pharmacological Properties

Receptor Interactions

One of the most significant aspects of 1-(Naphth-1-yl)piperazine dihydrochloride is its biological activity, particularly its interaction with serotonin receptors. The compound has been characterized as:

  • A ligand for serotonin receptors

  • An antagonist at specific serotonin receptor subtypes

  • A modulator of neurotransmitter signaling pathways

These interactions suggest potential applications in the treatment of various neuropsychiatric disorders where serotonergic signaling is implicated.

Structure-Activity Relationships

The relationship between the structural features of 1-(Naphth-1-yl)piperazine dihydrochloride and its biological activity provides valuable insights for the design of novel pharmaceutical agents. Key structure-activity considerations include:

  • The role of the naphthalene ring in determining receptor binding affinity

  • The importance of the piperazine moiety for specific receptor interactions

  • The influence of salt formation on pharmacokinetic properties

Understanding these relationships is crucial for the development of derivatives with enhanced selectivity and reduced side effects.

Research Applications

Pharmaceutical Research

1-(Naphth-1-yl)piperazine dihydrochloride has been investigated in multiple pharmaceutical research areas:

Table 4: Research Applications

Research AreaPotential ApplicationsReference
Anti-mycobacterial AgentsDevelopment of novel treatments for mycobacterial infections
AntidepressantsDesign of new molecules for depression treatment
σ Receptor LigandsCreation of compounds targeting σ receptors for various therapeutic purposes
SupplierPackage SizePricePurityReference
CymitQuimica250 mg100.00 €Not specified
CymitQuimica1 g240.00 €Not specified
Apollo ScientificVarious sizesNot specified97%
VWRVarious sizesNot specified97%

Future Prospects and Research Directions

Analytical and Methodological Advances

Future research involving 1-(Naphth-1-yl)piperazine dihydrochloride will likely benefit from advances in analytical techniques and methodological approaches. These developments may include:

  • More precise characterization of the compound's interaction with biological targets

  • Improved synthetic routes for the compound and its derivatives

  • Enhanced understanding of its pharmacokinetic and pharmacodynamic properties

Such advances would facilitate more targeted applications and potentially reveal new therapeutic possibilities for this compound class.

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